BenchChemオンラインストアへようこそ!

2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Anticancer Agent Design Kinase Inhibition Structure-Activity Relationship

2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 613219-59-3) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3,4-dimethoxyphenyl group at position 2 and a 3,4,5-trimethoxyphenyl moiety at position 5 of the central heterocycle. With a molecular formula of C19H20N2O6 and a molecular weight of 372.377 g/mol, this compound is a member of a class widely studied for diverse bioactivities, including enzyme inhibition and anticancer potential.

Molecular Formula C19H20N2O6
Molecular Weight 372.377
CAS No. 613219-59-3
Cat. No. B2366915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
CAS613219-59-3
Molecular FormulaC19H20N2O6
Molecular Weight372.377
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
InChIInChI=1S/C19H20N2O6/c1-22-13-7-6-11(8-14(13)23-2)18-20-21-19(27-18)12-9-15(24-3)17(26-5)16(10-12)25-4/h6-10H,1-5H3
InChIKeyXSDCKVSJIPPTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 613219-59-3): Structural Profile and Procurement-Relevant Characteristics


2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 613219-59-3) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 3,4-dimethoxyphenyl group at position 2 and a 3,4,5-trimethoxyphenyl moiety at position 5 of the central heterocycle . With a molecular formula of C19H20N2O6 and a molecular weight of 372.377 g/mol, this compound is a member of a class widely studied for diverse bioactivities, including enzyme inhibition and anticancer potential [1]. Its structural design, incorporating a polymethoxylated aromatic system, is a common motif in medicinal chemistry aimed at modulating lipophilicity and target interactions.

Procurement Risks of Substituting 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole with Generic 1,3,4-Oxadiazole Analogs


Substituting this specific oxadiazole with a generic analog is highly unreliable. The unique combination of a 3,4-dimethoxyphenyl group and a 3,4,5-trimethoxyphenyl group flanking the 1,3,4-oxadiazole core creates a distinct pharmacophore not found in simpler derivatives. Even a minor positional isomerism can dramatically alter biological activity. For example, a closely related 2,5-disubstituted-1,3,4-oxadiazole library demonstrated that swapping the 3,4,5-trimethoxyphenyl group for a 2,4,6-trimethoxyphenyl isomer (compound 10c) yielded a completely different single-crystal X-ray diffraction structure and associated biological profile [1]. This shows that the regioisomeric arrangement of methoxy substituents on both phenyl rings is a critical driver of molecular conformation and target binding. Therefore, generic replacements without this precise substitution pattern introduce high risk of failed assay replication or altered mechanism of action in experimental systems.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole Against Comparators


Kinase Inhibition Selectivity Profile Inferred from Structural Isomer

Direct, peer-reviewed bioassay data for the target compound is exceptionally scarce. The strongest available evidence comes from a direct head-to-head study on a structural isomer. The compound 2-(3,4-dimethoxyphenyl)-5-(2,4,6-trimethoxyphenyl)-1,3,4-oxadiazole (compound 10c) was authenticated via single-crystal X-ray diffraction and evaluated for anticancer activity, providing a definitive structural and biological profile for this specific regioisomer [1]. The target compound 2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, which possesses the 3,4,5-trimethoxy substitution pattern, is therefore a distinct chemical entity with a predicted different binding conformation and biological selectivity. No quantitative bioassay data (IC50, EC50, Ki) for the target compound were found in non-prohibited primary literature sources.

Anticancer Agent Design Kinase Inhibition Structure-Activity Relationship

Class-Level Alpha-Glucosidase Inhibitory Potential

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives (4a-k) were synthesized and evaluated for alpha-glucosidase inhibition, a key target for postprandial hyperglycemia management [1]. While the target compound was not specifically among those tested, the study established that the class exhibits considerable potential toward alpha-glucosidase inhibition, with kinetic analysis (Lineweaver-Burk plots) performed for the most active compounds to determine binding mode [1]. This provides a class-level inference that 2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole could be a promising candidate for similar studies, pending direct experimental validation.

Alpha-Glucosidase Inhibition Type 2 Diabetes In Vitro Assay

Potential Anticancer Activity Inferred from Trimethoxyphenyl Pharmacophore

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore in tubulin polymerization inhibitors, such as colchicine and combretastatin A-4 . In a series of indolyl-α-keto-1,3,4-oxadiazoles, a compound featuring the 3,4,5-trimethoxyphenyl motif (compound 19e) demonstrated strong cytotoxicity against multiple cancer cell lines, with IC50 values of 7.1, 3.1, 4.1, and 0.8 µM against U937, Jurkat, BT474, and SB cells, respectively . The target compound's incorporation of both a 3,4-dimethoxyphenyl and a 3,4,5-trimethoxyphenyl group suggests a similar, but not guaranteed, potential for anticancer activity. Direct comparative testing against compounds with this motif is required to establish any quantitative advantage.

Anticancer Agent Design Tubulin Polymerization Inhibition Trimethoxyphenyl Motif

Urease Inhibition Data Discrepancy and Cautionary Note

A BindingDB entry initially suggested an IC50 of 380 nM for the target compound against jack bean urease [1]. However, further investigation revealed that the linked ChEMBL record (CHEMBL4074987) corresponds to a molecule with a different molecular formula (C15H15Cl2N5S), indicating a potential database misannotation [2]. Therefore, this urease inhibition data cannot be reliably attributed to the target compound. This highlights a critical procurement risk: vendor-supplied activity data may be misassigned, and independent verification is essential.

Urease Inhibition Jack Bean Urease Anti-infective

Recommended Research Applications for 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole Based on Structural Differentiation


Novel Chemical Probe for Investigating Methoxy-Regioisomer Effects on Target Binding

This compound is an ideal candidate for use as a chemical probe in structure-activity relationship (SAR) studies aimed at dissecting the impact of methoxy regioisomerism on biological activity within the 1,3,4-oxadiazole class. A direct comparison with its regioisomer 2-(3,4-dimethoxyphenyl)-5-(2,4,6-trimethoxyphenyl)-1,3,4-oxadiazole (compound 10c), for which single-crystal X-ray data is available, is scientifically valuable [1]. Testing this compound in a panel of anticancer or antimicrobial assays alongside compound 10c would generate high-value SAR data, clarifying the role of the 3,4,5- versus 2,4,6-trimethoxy arrangement in determining molecular conformation and biological selectivity.

Exploratory Hit in Alpha-Glucosidase Enzyme Inhibition Studies for Metabolic Disease

Given the class-level evidence that 2,5-disubstituted-1,3,4-oxadiazoles act as alpha-glucosidase inhibitors, this compound is a logical choice for inclusion in an exploratory screening library targeting type 2 diabetes [1]. Its unique substitution pattern distinguishes it from previously tested derivatives, potentially uncovering novel binding interactions. The recommended approach is to screen it in an established spectrophotometric alpha-glucosidase assay and, if active, perform kinetic analysis via Lineweaver-Burk plots to determine the inhibition mode, following the methodology validated for this compound class.

Negative Control for Urease Inhibition Assays Requiring Data Integrity

Due to the identified database misannotation linking this compound to a 380 nM urease IC50 that belongs to a different molecule (CHEMBL4074987), this compound serves as a critical negative control in urease inhibition studies [1][2]. Researchers can use it to verify the specificity of hits from high-throughput screens and to ensure that observed activity is not due to misidentified or impure samples. This application is crucial for maintaining data integrity in enzyme inhibition projects.

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.